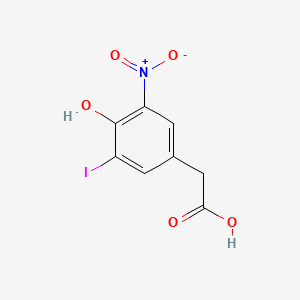

(4-羟基-3-碘-5-硝基苯基)乙酸

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nitration, iodination, and the introduction of acetic acid functionalities. For instance, compounds like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate have been used in the synthesis of hydroxamic acids and ureas from carboxylic acids through processes like Lossen rearrangement, demonstrating the complexity and versatility of synthetic routes in this chemical space (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, like its analogs, is expected to exhibit specific orientations of its functional groups relative to the phenyl ring, impacting its reactivity and interaction capabilities. For example, in the molecule of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, dihedral angles between substituent groups and the phenyl moiety have been reported, influencing the compound's crystalline arrangement and hydrogen bonding patterns (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid and its derivatives often involve electrophilic substitution, nucleophilic addition, and hydrolytic processes, dictated by the electron-withdrawing or donating nature of its substituents. For example, electrophilic addition reactions involving similar structures have been explored, showcasing the reactivity of such compounds under various conditions (Benati et al., 1989).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are significantly influenced by the molecular architecture of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid. Its structural analogs, such as various nitrophenylacetic acid derivatives, have been studied to understand their crystallization behavior and hydrogen bonding, which are critical for determining their physical state and solubility (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, such as acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are shaped by its functional groups. Studies on related compounds provide insights into how these properties manifest, particularly in the context of hydrogen bonding and electron distribution within the molecule (Guzei et al., 2010).

科学研究应用

免疫学:NIP 已用于免疫学研究,特别是在抗体的研究中。Mäkelä (1966) 使用 NIP 处理的噬菌体研究了兔子免疫血清对 NIP-鸡球蛋白偶联物的噬菌体失活,证明了 NIP 在血清学测定和研究半抗原-抗体相互作用中的应用 (Mäkelä, 1966).

合成有机化学:NIP 及其衍生物在各种有机化合物的合成中很重要。Iinuma、Moriyama 和 Togo (2012) 描述了用碘代芳烃和间氯过苯甲酸在乙酸中制备 [(二乙酰氧基)碘代]芳烃,突出了 NIP 等化合物在有机合成中的用途 (Iinuma 等,2012).

抗菌研究:NIP 衍生物已被探索其抗菌特性。Parekh 和 Desai (2006) 使用 NIP 的衍生物合成了硫代半氨基甲腙,并测试了它们对各种细菌的抗菌活性,证明了 NIP 相关化合物在开发新的抗菌剂中的潜力 (Parekh & Desai, 2006).

药理学应用:NIP 衍生物已用于药理学研究。例如,Cohien 等人 (1989) 使用 NIP 衍生物合成了化合物,作为放射性药物的潜在用途,表明 NIP 在医学影像和诊断中的相关性 (Cohien 等,1989).

安全和危害

When handling “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWFDZXSCIFGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181057 | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

CAS RN |

2646-51-7 | |

| Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

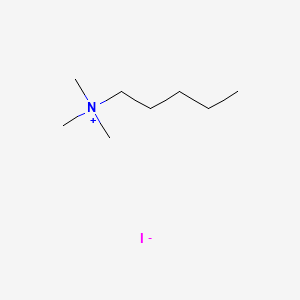

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)

![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)